N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372474
InChI: InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(15-8)13-9-11-5-6-14-9/h1-6H,(H,11,12,13)
SMILES:
Molecular Formula: C10H7N3S2
Molecular Weight: 233.3 g/mol

N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine

CAS No.:

Cat. No.: VC16372474

Molecular Formula: C10H7N3S2

Molecular Weight: 233.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine -

Specification

Molecular Formula C10H7N3S2
Molecular Weight 233.3 g/mol
IUPAC Name N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(15-8)13-9-11-5-6-14-9/h1-6H,(H,11,12,13)
Standard InChI Key FDWWUXMHPKDNOT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NC3=NC=CS3

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(1,3-Thiazol-2-yl)-1,3-benzothiazol-2-amine consists of a benzothiazole moiety (a benzene fused to a thiazole ring) connected to a thiazol-2-amine group. The presence of sulfur and nitrogen atoms in both rings enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Key Structural Features:

  • Benzothiazole Core: A six-membered benzene ring fused to a five-membered thiazole (containing sulfur and nitrogen).

  • Thiazol-2-Amine Substituent: A secondary amine (-NH-) bridges the benzothiazole and thiazole rings, enabling conformational flexibility.

Physicochemical Characteristics

While specific data for this compound are scarce, analogous benzothiazole derivatives exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and heteroatom interactions .

  • Thermal Stability: High melting points (typically >200°C) attributed to rigid aromatic systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine can be inferred from methods used for related benzothiazole derivatives. A common approach involves:

Step 1: Formation of Benzothiazol-2-Amine
2-Aminobenzenethiol reacts with aldehydes or ketones under acidic conditions to form a benzothiazole intermediate .

Step 2: Coupling with Thiazole
The benzothiazol-2-amine undergoes nucleophilic substitution with a halogenated thiazole (e.g., 2-chlorothiazole) in the presence of a base (e.g., NaOH) to yield the final product .

Example Reaction:

Benzothiazol-2-amine+2-ChlorothiazoleNaOH, DMFN-(1,3-Thiazol-2-yl)-1,3-benzothiazol-2-amine\text{Benzothiazol-2-amine} + \text{2-Chlorothiazole} \xrightarrow{\text{NaOH, DMF}} \text{N-(1,3-Thiazol-2-yl)-1,3-benzothiazol-2-amine}

Characterization Techniques

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretch at 3330–3375 cm⁻¹, C=S stretch at 1250–1266 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons appear at δ 6.8–8.2 ppm; amine protons resonate as broad singlets at δ 4.0–5.0 ppm .

    • ¹³C NMR: Thiazole carbons appear at δ 150–160 ppm, while benzothiazole carbons range from δ 120–140 ppm .

  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., m/z 290 for C₁₀H₈N₃S₂) .

Biological Activity

Antimicrobial Properties

Benzothiazole derivatives demonstrate broad-spectrum antimicrobial activity. In a study by Deshmukh et al., analogs such as N-(6-chlorobenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3c) exhibited significant inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundGram-Positive ActivityGram-Negative Activity
3cStrongModerate
3hVery StrongStrong
Target Compound*Moderate (predicted)Moderate (predicted)

*Predicted based on structural similarity .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity

  • Electron-Withdrawing Groups: Substitutions like -Cl or -NO₂ improve antimicrobial potency but reduce solubility .

  • Electron-Donating Groups: -OCH₃ or -NH₂ groups enhance solubility but may lower bioactivity .

Case Study: N-(6-Nitrobenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3e)

  • Synthesis: Nitration of the benzothiazole ring using HNO₃/H₂SO₄ .

  • Activity: Demonstrated superior antibacterial effects (MIC = 12.5 µg/mL against S. aureus) .

Research Gaps and Future Directions

  • Targeted Synthesis: Optimize routes for N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine to improve yield and purity.

  • Comprehensive Bioassays: Evaluate antiparasitic, antifungal, and antiviral activity.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to identify pharmacophores.

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